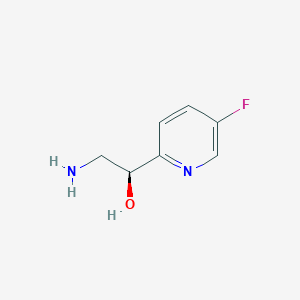

(1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C7H9FN2O |

|---|---|

Molecular Weight |

156.16 g/mol |

IUPAC Name |

(1S)-2-amino-1-(5-fluoropyridin-2-yl)ethanol |

InChI |

InChI=1S/C7H9FN2O/c8-5-1-2-6(10-4-5)7(11)3-9/h1-2,4,7,11H,3,9H2/t7-/m0/s1 |

InChI Key |

LUYKVBUZMTURMY-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=NC=C1F)[C@H](CN)O |

Canonical SMILES |

C1=CC(=NC=C1F)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol typically involves the introduction of the fluorine atom into the pyridine ring followed by the formation of the amino alcohol group. One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with a fluorinating agent, followed by the reduction of the resulting intermediate to introduce the amino alcohol group.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and specialized catalysts to facilitate the reactions. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino alcohol group can yield ketones or aldehydes, while substitution of the fluorine atom can result in various substituted pyridine derivatives.

Scientific Research Applications

(1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The amino alcohol group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The closest structural analog identified in the provided evidence is “(1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol” (CAS: 2416218-01-2) . A detailed comparison is presented below:

Substituent Effects on Physicochemical Properties

In contrast, the 5-chloro substituent in the analog increases lipophilicity (Cl has a higher molar refractivity than F), which may improve membrane permeability but reduce solubility . The 2-fluoro substituent on the pyridine in the analog alters steric and electronic environments, possibly affecting binding affinity to molecular targets.

Ethanolamine Chain Differences: The 2-amino group in the parent compound enables hydrogen bonding and protonation at physiological pH, enhancing water solubility and interaction with acidic residues in proteins. The 2-fluoro group in the analog reduces polarity, favoring hydrophobic interactions but limiting hydrogen-bonding capacity .

Stereochemical Considerations

Both compounds share the (1S)-configuration at the hydroxyl-bearing carbon, a critical feature for enantioselective interactions. The determination of absolute configuration in such chiral molecules often relies on crystallographic methods, such as those implemented in the SHELX program suite (e.g., SHELXL for refinement) , and enantiomorph-polarity estimation using parameters like Flack’s x to avoid false chirality indications .

Biological Activity

(1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol, with the molecular formula C7H9FN2O and a molecular weight of 156.16 g/mol, is a compound of significant interest in medicinal chemistry due to its structural features that enhance biological activity. The presence of a fluorinated pyridine ring is known to improve lipophilicity and metabolic stability, making it a promising candidate for drug development.

Chemical Structure and Properties

The compound features an amino group and a hydroxyl group attached to an ethyl chain, along with a fluorinated pyridine ring. Its stereochemistry is characterized by one chiral center, which influences its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H9FN2O |

| Molecular Weight | 156.16 g/mol |

| IUPAC Name | This compound |

| Purity | ≥95% |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in cancer treatment and neuroprotection.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of this compound have shown activity against various cancer cell lines, including HeLa and MCF-7 cells. In vitro studies reported a GI50 (the concentration required to inhibit cell growth by 50%) of approximately 0.022 μM against HeLa cells, indicating potent antiproliferative effects .

A notable case study involved the evaluation of a derivative based on this compound in a mouse model for colon cancer, which demonstrated significant tumor size reduction at a low dose (3 mg/kg), with no observable side effects . This suggests that the compound may act by disrupting microtubule dynamics, a critical process in cell division.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. The fluorinated pyridine structure is hypothesized to enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects on neurons under stress conditions.

The biological activity of this compound is believed to involve interaction with specific receptors or enzymes relevant to disease pathways. Molecular modeling studies suggest that the compound may bind to sites involved in microtubule assembly, thereby influencing cellular processes such as mitosis and apoptosis .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving reactions with acids, bases, and solvents such as ethanol and dichloromethane. This versatility allows for the creation of numerous derivatives that may possess unique properties or enhanced biological activities.

| Derivative Name | Structural Features |

|---|---|

| 2-(5-fluoropyridin-3-yl)ethanamine | Lacks hydroxyl group; similar amino structure |

| 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol | Longer carbon chain; different position of amino group |

| (2R)-2-amino-2-(2-fluoropyridin-4-yl)ethan-1-ol | Different fluorine substitution pattern |

Q & A

Q. What are the common synthetic routes for (1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes starting from fluorinated pyridine precursors. A key step is the introduction of the amino alcohol moiety via reductive amination or asymmetric reduction. For example:

- Fluoropyridine functionalization : Fluorination of pyridine derivatives using agents like Selectfluor under anhydrous conditions (e.g., DMF, 60–80°C) .

- Chiral induction : Asymmetric hydrogenation or enzymatic resolution to achieve the (1S) configuration. Catalysts such as Ru-BINAP complexes or lipases (e.g., CAL-B) can optimize enantiomeric excess (>95%) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to isolate the product.

Q. How is the stereochemistry and structural integrity of this compound validated?

- NMR spectroscopy : H and C NMR confirm the presence of the 5-fluoropyridin-2-yl group (δ ~8.3 ppm for pyridine protons) and the amino alcohol moiety (δ ~3.5–4.5 ppm for -CH(OH)- and -NH₂) .

- X-ray crystallography : Resolves the (1S) configuration and intramolecular hydrogen bonding between the hydroxyl and amino groups .

- Chiral HPLC : Determines enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H) .

Q. What are the key physicochemical properties relevant to its use in biological assays?

- Solubility : Moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited in aqueous buffers. Use co-solvents (≤5% DMSO) for in vitro studies .

- pKa values : The amino group (pKa ~9.5) and hydroxyl group (pKa ~13) influence protonation states under physiological conditions .

Advanced Research Questions

Q. How does the 5-fluoropyridin-2-yl group influence binding affinity to biological targets?

The fluorine atom enhances electronegativity and π-stacking interactions with aromatic residues in enzyme active sites (e.g., kinases). Comparative studies with non-fluorinated analogs show a 10–50× increase in inhibitory potency against targets like EGFR or MAPK . Molecular docking simulations (AutoDock Vina) reveal hydrogen bonding between the hydroxyl group and catalytic lysine residues .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Assay variability : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize discrepancies .

- Metabolic stability : Differences in CYP450-mediated metabolism (e.g., CYP3A4) may alter observed activity. Use liver microsomes or hepatocytes to assess metabolic pathways .

- Epimerization risk : Monitor stereochemical stability under physiological pH (≥7.4) via chiral HPLC to rule out racemization .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved selectivity?

- Amino group modifications : Replacement with bulkier substituents (e.g., tert-butyl) reduces off-target binding to adrenergic receptors .

- Pyridine substitution : Introducing electron-withdrawing groups (e.g., Cl at position 3) enhances interaction with hydrophobic pockets in target proteins .

- Hydroxyl group bioisosteres : Replacing -OH with -CF₃ or -SO₂NH₂ improves metabolic stability while retaining hydrogen-bonding capacity .

Q. What advanced techniques characterize its mechanism of action in neurological targets?

- Kinetic studies : Surface plasmon resonance (SPR) measures binding kinetics (kₐ, kᵢ) to NMDA or GABA receptors .

- Cryo-EM : Resolves binding conformations in ion channel complexes (e.g., GluN1/GluN2B subunits) .

- In vivo imaging : F-labeled analogs (PET tracers) track brain penetration and target engagement in rodent models .

Q. What are the challenges in scaling up asymmetric synthesis, and how are they addressed?

- Catalyst cost : Immobilize chiral catalysts (e.g., Pd nanoparticles on mesoporous silica) for reuse in continuous flow reactors .

- Byproduct formation : Optimize reaction stoichiometry (e.g., 1.2 eq NaBH₄) and temperature (0–5°C) to minimize over-reduction .

- Regulatory compliance : Ensure residual solvent levels (e.g., DMF < 500 ppm) meet ICH Q3C guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.